3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one
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Overview
Description
3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one is a complex organic compound that features both imidazole and tetrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrazole intermediates, followed by their coupling with a piperazine derivative. Common reagents used in these reactions include glyoxal, ammonia, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions such as solvent, temperature, and time are crucial for determining the reaction’s success and the purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and omeprazole share the imidazole ring and exhibit similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used in medicinal chemistry for their therapeutic properties.
Uniqueness
What sets 3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one apart is its combination of both imidazole and tetrazole rings within a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities .
Properties
IUPAC Name |
3-imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N8O2/c22-12(1-3-18-4-2-14-10-18)19-5-7-20(8-6-19)13(23)9-21-11-15-16-17-21/h2,4,10-11H,1,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNMJWCRXKFTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C=CN=C2)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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